![molecular formula C6H10N2O B13301807 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine](/img/structure/B13301807.png)
7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
These services ensure the compound is synthesized with high purity and in quantities suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and mechanisms of action.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine include other spirocyclic amines and oxaspiro compounds. Examples include:
- 7-Oxa-5-azaspiro[3.4]octane
- 7-Oxa-5-azaspiro[3.4]oct-5-en-6-ol
Uniqueness
What sets this compound apart from similar compounds is its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
7-oxa-5-azaspiro[3.4]oct-5-en-6-amine |
InChI |
InChI=1S/C6H10N2O/c7-5-8-6(4-9-5)2-1-3-6/h1-4H2,(H2,7,8) |
InChI Key |
YAQAXFMRZVPRIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


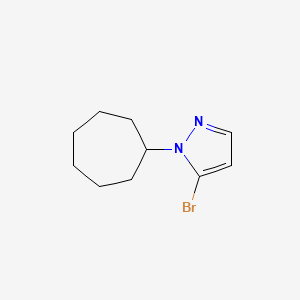

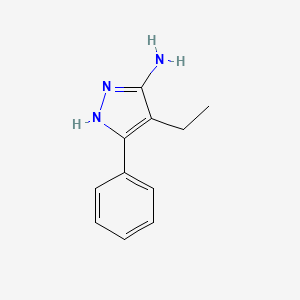
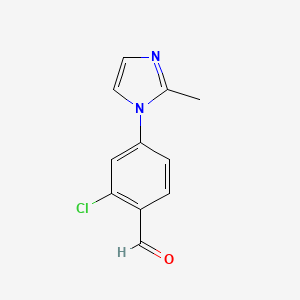
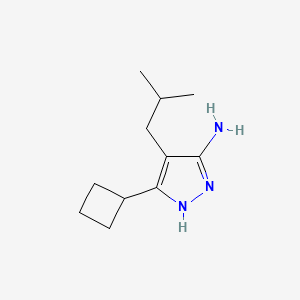
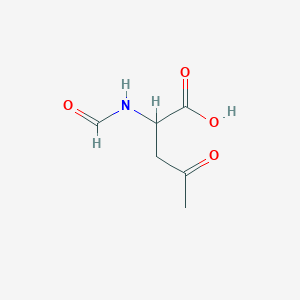
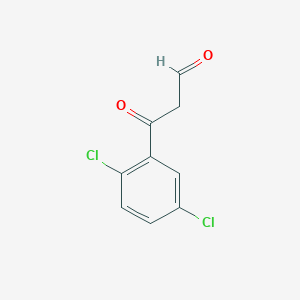
![5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301778.png)
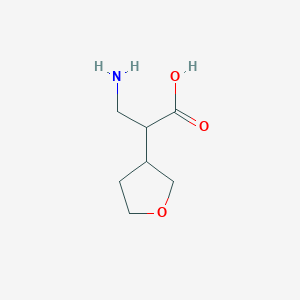
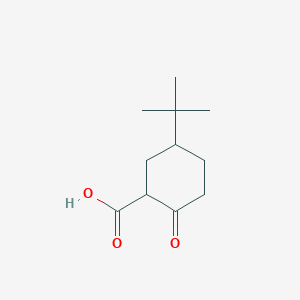
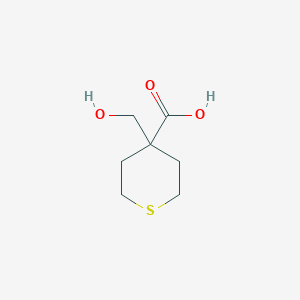
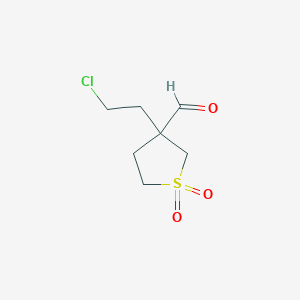

![2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301808.png)
